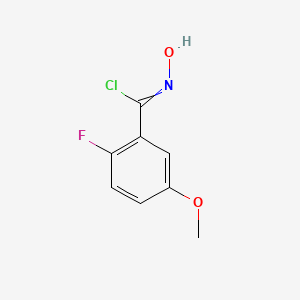
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol This compound is known for its unique structural properties, which include a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core
Preparation Methods
The synthesis of 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate .
Scientific Research Applications
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and methoxy groups contribute to its reactivity and stability. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride can be compared with other similar compounds, such as:
2-Fluoro-N-hydroxybenzimidoyl Chloride: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Fluoro-5-methoxybenzimidoyl Chloride: Lacks the hydroxy group, which may influence its chemical properties and applications.
N-hydroxy-5-methoxybenzimidoyl Chloride: Lacks the fluorine atom, which may reduce its binding affinity to molecular targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClFNO2 |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-fluoro-N-hydroxy-5-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-2-3-7(10)6(4-5)8(9)11-12/h2-4,12H,1H3 |
InChI Key |
TUSHVEUHOSGERI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















